molecular formula C21H26O8 B14080410 Calealactone C

Calealactone C

Cat. No.: B14080410
M. Wt: 406.4 g/mol
InChI Key: FCYRUIVZYHKCPI-DKBBEFOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calealactone C is a sesquiterpene lactone isolated from the plant species Calea pinnatifida, which belongs to the Asteraceae family. This compound has garnered attention due to its potential biological activities, particularly its antitumor properties .

Chemical Reactions Analysis

Calealactone C undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols, affecting the compound’s reactivity.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of calealactone C involves the inhibition of cell cycle progression at the M-phase, leading to apoptosis in cancer cells. This effect is mediated through the interaction with molecular targets involved in mitotic progression . The presence of conjugated double bonds in the molecule plays a crucial role in its cytotoxic activity .

Properties

Molecular Formula

C21H26O8

Molecular Weight

406.4 g/mol

IUPAC Name

[(3aS,4S,5R,6R,9Z,11aR)-5-acetyloxy-6-hydroxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C21H26O8/c1-10(2)19(24)29-17-16-12(4)20(25)28-14(16)9-11(3)7-8-15(23)21(6,26)18(17)27-13(5)22/h7,14,16-18,26H,1,4,8-9H2,2-3,5-6H3/b11-7-/t14-,16+,17+,18-,21+/m1/s1

InChI Key

FCYRUIVZYHKCPI-DKBBEFOWSA-N

Isomeric SMILES

C/C/1=C/CC(=O)[C@]([C@@H]([C@H]([C@@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(=C)C)OC(=O)C)(C)O

Canonical SMILES

CC1=CCC(=O)C(C(C(C2C(C1)OC(=O)C2=C)OC(=O)C(=C)C)OC(=O)C)(C)O

Origin of Product

United States

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